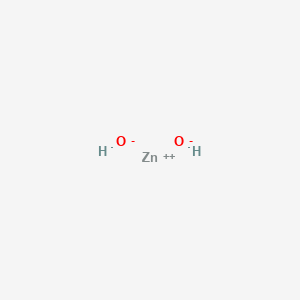

zinc;dihydroxide

Description

Zinc dihydroxide, commonly referred to as zinc hydroxide, is an inorganic compound with the chemical formula Zn(OH)₂. It is a white, amphoteric powder that exists in three rare mineral forms: wulfingite, ashoverite, and sweetite . Its synthesis involves the reaction of zinc salts (e.g., ZnSO₄) with sodium hydroxide (NaOH), forming a precipitate that dissolves in excess NaOH to yield zincate ions (Zn(OH)₄²⁻) . Key properties include:

- Molecular weight: 99.424 g/mol

- Density: 3.053 g/cm³

- Melting point: 125°C (decomposes to ZnO)

- Solubility: Slightly soluble in water, reacts with acids/bases .

Applications span medical absorbents, agricultural pesticides, and industrial pigments .

Properties

IUPAC Name |

zinc;dihydroxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H2O.Zn/h2*1H2;/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZADUVQMDAIAO-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[Zn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7042516 | |

| Record name | Zinc hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20427-58-1 | |

| Record name | Zinc hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20427-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zinc hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZINC HYDROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OXK3V8KJ7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Role of Complexing Agents

The presence of divalent metal ions (e.g., Mg²⁺, Ba²⁺) during aging significantly influences morphology. For instance, Mg²⁺ forms stable hydroxide complexes that adsorb onto Zn(OH)₂ growth planes, inhibiting c-axis elongation and producing plate-like particles. In contrast, Ba²⁺, with weaker complexation, allows unhindered growth, resulting in rod-like structures.

Hydrothermal Synthesis: Stabilizing Zn(OH)₂ Under Controlled Conditions

Hydrothermal methods enable precise control over crystal growth by aging precursors in sealed reactors at elevated temperatures (80–150°C). A study using ZHA precursors in zinc acetate (ZnAc), magnesium acetate (MgAc), and barium acetate (BaAc) solutions revealed distinct outcomes:

| Precursor Solution | Temperature (°C) | Time (h) | Product Morphology |

|---|---|---|---|

| 1.5 M ZnAc | 90 | 24 | Unreacted ZHA |

| 1.5 M MgAc | 90 | 24 | Thin hexagonal plates |

| 1.5 M BaAc | 90 | 24 | Rod-like particles |

The dissolution-reprecipitation mechanism governs this process:

-

ZHA dissolves into Zn(OH)₃⁻ and Zn(OH)₄²⁻ complexes.

-

Zn(OH)₂ nuclei form via condensation:

-

Growth units adsorb onto polar (001) ZnO planes, but Mg²⁺ and Zn²⁺ complexes suppress c-axis growth, stabilizing Zn(OH)₂ intermediates.

Ammoniacal Complex Decomposition

A patented method recovers Zn(OH)₂ from acidic zinc liquors through ammoniacal complexation:

-

Complex formation : Gaseous NH₃ is introduced into Zn²⁺ solutions, forming :

-

Thermal decomposition : Heating at 60–90°C decomposes the complex, yielding a Zn(OH)₂/ZnO suspension:

-

Alkaline treatment : Adding milk of lime (Ca(OH)₂) raises pH >12, precipitating residual Zn(OH)₂ and regenerating NH₃ gas.

This method achieves ~20% Zn(OH)₂ in the precipitate, with the remainder as ZnO. Adjusting heating duration and NH₃ recycling efficiency could enhance Zn(OH)₂ yield.

Challenges in Stabilizing Zinc Dihydroxide

Zn(OH)₂’s metastable nature necessitates careful optimization:

-

Temperature : Prolonged heating >60°C promotes dehydration:

Chemical Reactions Analysis

Zinc hydroxide undergoes various chemical reactions:

-

Acid-Base Reactions: : As an amphoteric compound, zinc hydroxide reacts with both acids and bases. For example, it dissolves in hydrochloric acid to form zinc chloride and water . [ \text{Zn(OH)}_2 + 2\text{HCl} \rightarrow \text{ZnCl}_2 + 2\text{H}_2\text{O} ]

-

Formation of Complexes: : Zinc hydroxide forms complexes with ammonia and other ligands. For instance, in the presence of excess ammonia, it forms a tetraamminezinc(II) complex . [ \text{Zn(OH)}_2 + 4\text{NH}_3 \rightarrow [\text{Zn(NH}_3\text{)}_4]^{2+} + 2\text{OH}^{-} ]

Scientific Research Applications

Environmental Applications

Phosphate Adsorption:

Zinc dihydroxide has been effectively utilized as an adsorbent for phosphate removal from wastewater. A study demonstrated that LZH synthesized through a simple precipitation method exhibited a high phosphate adsorption capacity of 135.4 mg/g, making it superior to many other adsorbents. The material showed optimal performance at neutral pH and room temperature, which are advantageous for practical applications in wastewater treatment .

Soil Remediation:

In agricultural contexts, zinc-based compounds, including zinc dihydroxide, are used to address soil contamination. Zinc is often incorporated into pesticides and animal medicines, leading to its accumulation in soils and water bodies. Understanding the environmental fate of zinc compounds is crucial for managing their impact on ecosystems .

Biomedical Applications

Controlled Drug Release:

Zinc layered hydroxides have been explored for their potential in controlled drug delivery systems. The intercalation of therapeutic agents within the zinc hydroxide layers facilitates a controlled release mechanism, enhancing the bioavailability and effectiveness of drugs. This application is particularly relevant in developing nanocomposites for targeted therapies in medicine .

Antimicrobial Properties:

Research indicates that zinc dihydroxide exhibits antimicrobial properties, making it suitable for use in medical coatings and materials that require infection resistance. Its ability to inhibit bacterial growth is beneficial in various biomedical applications, including wound dressings and implants .

Materials Science Applications

Nanocomposite Formation:

Zinc dihydroxide serves as a precursor for synthesizing functional nanocomposites. For instance, it can be transformed into porous zinc oxide (ZnO) through thermal processes, which are valuable in catalysis and sensor technologies . The layered structure of zinc dihydroxide allows for easy modification and enhancement of its properties.

Optoelectronic Devices:

In materials science, zinc dihydroxide thin films have been utilized as semiconductor layers in organic photovoltaic cells (OPVs). These films can improve power conversion efficiency by serving as interlayers that optimize charge transport within the device . The ability to form amorphous structures at room temperature further enhances their applicability in flexible electronics.

Case Studies and Research Findings

Mechanism of Action

The mechanism by which zinc hydroxide exerts its effects involves its amphoteric nature. It can interact with both acidic and basic environments, forming various complexes and compounds. For example, in the presence of excess hydroxide ions, zinc hydroxide forms soluble zincate ions . This property is exploited in various industrial and medical applications.

Comparison with Similar Compounds

Zinc Oxide (ZnO)

Formula: ZnO Structure: Hexagonal wurtzite Synthesis: Calcination of Zn(OH)₂ or ZnCO₃ at ~300°C . Properties:

- Amphoteric : Reacts with acids (forming Zn²⁺) and bases (forming Zn(OH)₄²⁻).

- Thermal stability : Decomposes above 1975°C.

- Applications : Sunscreens, semiconductors, rubber vulcanization.

Comparison with Zn(OH)₂ :

- Stability: ZnO is thermally more stable than Zn(OH)₂, which decomposes at 125°C to ZnO .

- Reactivity: Both are amphoteric, but ZnO is less soluble in water.

- Morphology: ZnO nanoparticles derived from Zn(OH)₂ exhibit higher surface area and catalytic efficiency .

| Property | Zn(OH)₂ | ZnO |

|---|---|---|

| Thermal Decomposition | 125°C → ZnO + H₂O | Stable up to 1975°C |

| Solubility in Water | Slight | Insoluble |

| Primary Use | Medical absorbents | Electronics, sunscreens |

Zinc Carbonate and Derivatives

Zinc Carbonate Basic (ZnCO₃·Zn(OH)₂·H₂O)

Zinc Carbonate Hydroxide (Zn₅(CO₃)₂(OH)₆)

Key Differences :

Zinc Chloride Hydroxide (Zn₅(OH)₈Cl₂·H₂O)

Formula : Zn₅(OH)₈Cl₂·H₂O

Structure : Layered hydroxide with intercalated chloride ions.

Properties :

Comparison with Zn(OH)₂ :

Zinc Oxalate (ZnC₂O₄·2H₂O)

Formula : ZnC₂O₄·2H₂O

Structure : Coordination polymer with oxalate ligands.

Properties :

- Thermal Decomposition: Dehydrates at ~100°C, decomposes to ZnO and CO₂ at ~400°C .

- Applications: Precursor for ZnO nanomaterials, metal-organic frameworks (MOFs).

Comparison with Zn(OH)₂ :

- Reactivity : Oxalate ligands enable chelation, unlike hydroxide ions in Zn(OH)₂.

- Morphology : Forms crystalline structures distinct from Zn(OH)₂’s layered lattices .

Data Tables

Table 1: Thermal Properties

| Compound | Decomposition Temperature (°C) | Products |

|---|---|---|

| Zn(OH)₂ | 125 | ZnO + H₂O |

| ZnCO₃·Zn(OH)₂·H₂O | ~300 | ZnO + CO₂ + H₂O |

| ZnC₂O₄·2H₂O | ~400 | ZnO + CO₂ |

Table 2: Solubility and Reactivity

| Compound | Solubility in Water | Reaction with HCl | Reaction with NaOH |

|---|---|---|---|

| Zn(OH)₂ | Slight | ZnCl₂ + H₂O | Na₂Zn(OH)₄ |

| ZnO | Insoluble | ZnCl₂ + H₂O | Na₂Zn(OH)₄ |

| ZnCO₃ | Insoluble | ZnCl₂ + CO₂ + H₂O | No reaction |

Biological Activity

Zinc dihydroxide, also known as zinc hydroxide (Zn(OH)₂), is a compound that exhibits various biological activities, particularly in the fields of dermatology, immunology, and environmental science. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Zinc hydroxide is an inorganic compound that appears as a white powder or gel. It has a layered structure that can form various complexes with organic molecules, which enhances its biological activity. The compound is amphoteric, meaning it can react both as an acid and a base.

Biological Functions of Zinc Hydroxide

Zinc plays a crucial role in numerous biological processes:

- Enzymatic Activity : Zinc is essential for the catalytic activity of over 300 enzymes, including superoxide dismutase (SOD), which protects cells from oxidative stress by catalyzing the dismutation of superoxide radicals into oxygen and hydrogen peroxide .

- Immune Function : Zinc enhances immune responses by promoting the proliferation and activation of lymphocytes and macrophages .

- Wound Healing : Zinc is involved in protein synthesis and cell division, crucial for tissue repair and regeneration .

Antimicrobial Activity

Research has demonstrated that zinc hydroxide exhibits significant antimicrobial properties against various pathogens:

- Case Study on Antibacterial Activity : A study investigated zinc amino acid complexes, revealing that certain zinc complexes demonstrated higher antibacterial activity against Gram-positive and Gram-negative bacteria compared to standard treatments . This suggests that zinc compounds could be effective in dermatological applications.

| Bacteria Type | Tested Strains | Activity Level |

|---|---|---|

| Gram-positive | Staphylococcus aureus, Streptococcus pyogenes | High |

| Gram-negative | Escherichia coli, Pseudomonas aeruginosa | Moderate to High |

Bioavailability and Toxicity

The bioavailability of zinc hydroxide has been assessed in various studies. A preclinical study comparing zinc hydroxide with other zinc compounds showed similar absorption rates in rats:

- Absorption Rates :

Toxicity studies indicate that the oral lethal dose (LD50) for zinc hydroxide is relatively high (around 2000 mg/kg), suggesting it has a wide safety margin for dietary supplementation .

Environmental Impact

Zinc hydroxide's role in environmental science is notable, particularly concerning its interactions with microbial resistance mechanisms:

Q & A

Basic: What is the standard laboratory method for synthesizing zinc hydroxide?

Answer: Zinc hydroxide is typically synthesized via precipitation by reacting a zinc salt (e.g., ZnCl₂, ZnSO₄) with sodium hydroxide (NaOH). For example, adding NaOH dropwise to a zinc chloride solution forms a white Zn(OH)₂ precipitate. Excess NaOH may dissolve the precipitate due to zincate ion (Zn(OH)₄²⁻) formation, requiring precise stoichiometric control . Characterization via X-ray diffraction (XRD) confirms phase purity .

Basic: How does pH influence the solubility of Zn(OH)₂ in aqueous systems?

Answer: Zn(OH)₂ exhibits pH-dependent solubility governed by its amphoteric nature. In acidic conditions (pH < 6), it dissolves as Zn²⁺ ions, while in alkaline media (pH > 10), it forms soluble zincate ions. At neutral pH (6–10), solubility is minimal, with a solubility product (Ksp) of ~4.5×10⁻¹⁷. To calculate solubility at pH 8:

Determine [OH⁻] = 10⁻⁶ M (from pOH = 6).

Apply Ksp = [Zn²⁺][OH⁻]² → [Zn²⁺] = Ksp / [OH⁻]² ≈ 4.5×10⁻⁵ M.

Convert to g/L using molar mass (99.424 g/mol): ~0.0045 g/L .

Advanced: How can thermal decomposition pathways of Zn(OH)₂ be experimentally tracked?

Answer: Thermogravimetric analysis (TGA) coupled with in situ synchrotron XRD allows real-time monitoring of phase transitions. For Zn(OH)₂·xH₂O, decomposition proceeds as:

- 100–200°C: Loss of hydration water.

- ~235°C: Formation of Zn₃(OH)₂(SO₄)₂ (if sulfate precursors are used).

- ~360°C: Dehydroxylation to Zn₃O(SO₄)₂.

- ~800°C: Final decomposition to ZnO. Scanning electron microscopy (SEM) further reveals morphological changes during calcination .

Advanced: How can researchers reconcile discrepancies in reported solubility values of Zn(OH)₂?

Answer: Discrepancies arise from ionic strength, impurities, and polymorphic variations. For example:

- Ionic strength: High electrolyte concentrations (e.g., NaCl) suppress solubility via the common-ion effect.

- Polymorphs: Natural minerals (e.g., sweetite, ashoverite) exhibit distinct solubility profiles due to structural differences.

- Analytical methods: Atomic absorption spectroscopy (AAS) vs. gravimetric analysis may yield variations. Control experiments with standardized buffers and purity checks (e.g., XRD) mitigate these issues .

Basic: What analytical techniques confirm the purity of synthesized Zn(OH)₂?

Answer: Key methods include:

- XRD: Matches peaks with reference patterns (e.g., JCPDS 38-0385) to confirm crystallinity and phase purity.

- FTIR: Identifies O-H stretching (~3200 cm⁻¹) and Zn-O vibrations (~500 cm⁻¹).

- Elemental analysis: Verifies Zn content (~65.4% by mass) via inductively coupled plasma optical emission spectroscopy (ICP-OES) .

Advanced: What intermediate phases form during Zn(OH)₂ decomposition to ZnO in sulfate-containing systems?

Answer: In sulfate-rich environments (e.g., ZnSO₄ precursors), intermediate phases include:

- Zn₃(OH)₂(SO₄)₂: Forms at ~235°C, identified via XRD peak shifts.

- Zn₃O(SO₄)₂: A metastable oxy-sulfate phase at ~360°C.

These intermediates decompose to ZnO at ~800°C. Time-resolved TGA-MS (mass spectrometry) tracks SO₃ and H₂O evolution during decomposition .

Basic: How does pH affect Zn(OH)₂’s reactivity with acids and bases?

Answer:

- Acidic conditions (pH < 6): Zn(OH)₂ + 2H⁺ → Zn²⁺ + 2H₂O.

- Alkaline conditions (pH > 10): Zn(OH)₂ + 2OH⁻ → Zn(OH)₄²⁻.

Reaction kinetics can be monitored via pH-stat titrations, with dissolution rates proportional to H⁺/OH⁻ concentrations. Excess NaOH (≥4 M) ensures complete dissolution .

Advanced: What methodological considerations are critical for studying Zn(OH)₂’s adsorption properties?

Answer:

- pH control: Use buffer solutions (e.g., acetate for pH 4–6, borate for pH 8–10) to stabilize surface charge.

- Surface characterization: Pre- and post-adsorption analysis via BET (surface area), zeta potential, and XPS (surface composition).

- Isotherm models: Fit Langmuir/Freundlich models to quantify adsorption capacity. For example, Zn(OH)₂’s phosphate adsorption capacity peaks at pH 7 (~45 mg/g) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.